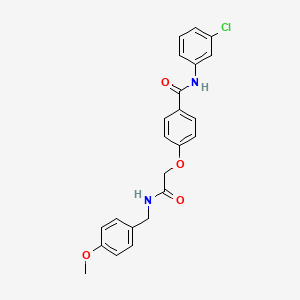

Meis-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H21ClN2O4 |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |

InChI |

InChI=1S/C23H21ClN2O4/c1-29-20-9-5-16(6-10-20)14-25-22(27)15-30-21-11-7-17(8-12-21)23(28)26-19-4-2-3-18(24)13-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28) |

InChI Key |

KLMRBTGADQYWHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Meis-IN-2: A Selective Inhibitor of MEIS Transcription Factors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors, comprising MEIS1, MEIS2, and MEIS3, are critical regulators of normal developmental processes and have been implicated in the pathogenesis of various diseases, including cancer and leukemia. Their role in cell proliferation, differentiation, and survival has made them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of Meis-IN-2, a first-in-class small molecule inhibitor designed to selectively target MEIS proteins. This document details the available data on its mechanism of action, efficacy in preclinical models, and provides relevant experimental protocols for its investigation.

Introduction to MEIS Proteins

MEIS proteins belong to the Three Amino Acid Loop Extension (TALE) superclass of homeodomain transcription factors.[1] They function as critical cofactors for various other transcription factors, most notably the HOX and PBX families of proteins.[1][2] The interaction between MEIS, PBX, and HOX proteins forms a trimeric complex that binds to specific DNA sequences, thereby regulating the transcription of a wide array of target genes involved in fundamental cellular processes. Dysregulation of MEIS expression and activity has been linked to the progression of several cancers, including prostate cancer and acute myeloid leukemia, as well as playing a role in hematopoietic stem cell (HSC) self-renewal.[1][3]

This compound: A Selective MEIS Inhibitor

This compound (also reported as MEISi-2) is a novel, cell-permeable small molecule developed to inhibit the activity of MEIS proteins. It was identified through in-silico screening of over a million druggable small molecules, targeting the homeodomain of MEIS proteins. The homeodomains of MEIS1 and MEIS2 are identical, suggesting that this compound likely inhibits both proteins.

Mechanism of Action

This compound is designed to interfere with the interaction between MEIS proteins and their target DNA sequences. By binding to the homeodomain of MEIS proteins, this compound is hypothesized to allosterically inhibit the transcriptional activity of the MEIS-containing complexes. This leads to the downregulation of MEIS target gene expression.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related MEIS inhibitors. Note: Specific IC50 values for this compound against individual MEIS proteins and comprehensive pharmacokinetic data are not yet publicly available.

Table 1: In Vitro Efficacy of MEIS Inhibitors

| Assay | Inhibitor | Concentration | Result |

| MEIS-p21-Luciferase Reporter | MEISi-1 | 0.1 µM | Up to 90% inhibition |

| MEIS-p21-Luciferase Reporter | MEISi-2 | 0.1 µM | Up to 90% inhibition |

| MEIS-HIF-Luciferase Reporter | MEISi-1 | 0.1 µM | Significant inhibition |

| MEIS-HIF-Luciferase Reporter | MEISi-2 | 0.1 µM | Significant inhibition |

Table 2: Effects of MEIS Inhibitors on Hematopoietic Stem Cells (HSCs)

| Cell Type | Inhibitor | Effect |

| Murine (LSKCD34low cells) | MEISi-2 | Induction of self-renewal ex vivo |

| Human (CD34+, CD133+, ALDHhi cells) | MEISi-2 | Induction of self-renewal ex vivo |

Table 3: Effects of MEIS Inhibitor in Prostate Cancer Cells

| Cell Line | Inhibitor | Effect |

| PC-3, DU145, 22Rv-1, LNCaP | MEISi | Decreased cell viability |

| PC-3, DU145, 22Rv-1, LNCaP | MEISi | Significant increase in apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

MEIS-Dependent Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of MEIS proteins in a cellular context and to assess the inhibitory potential of compounds like this compound.

Materials:

-

HEK293 cells

-

MEIS-responsive luciferase reporter plasmid (e.g., MEIS-p21-Luc or MEIS-HIF-Luc)

-

MEIS1 expression vector (e.g., pCMVSPORT6-Meis1)

-

Transfection reagent (e.g., Polyethylenimine)

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect HEK293 cells with the MEIS-responsive luciferase reporter plasmid and the MEIS1 expression vector. A control transfection with an empty vector should be included.

-

After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

-

Calculate the percentage of inhibition of MEIS transcriptional activity for each concentration of this compound.

In Vivo Murine Studies for HSC Analysis

This protocol describes the in vivo administration of this compound to mice to evaluate its effects on the hematopoietic stem cell compartment.

Materials:

-

BALB/c mice (4-6 weeks old)

-

This compound (dissolved in a suitable vehicle for injection, e.g., DMSO diluted in PBS)

-

Sterile syringes and needles for intraperitoneal injection

-

Flow cytometry antibodies for HSC surface markers (e.g., c-Kit, Sca-1, CD34, CD48, CD150)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Administer this compound (e.g., 10 µM in 100 µl) or vehicle control to mice via intraperitoneal (i.p.) injection. A typical dosing schedule is on day 1, day 4, and day 7.

-

On day 10, euthanize the mice and harvest bone marrow from the femurs and tibias.

-

Prepare a single-cell suspension of the bone marrow cells.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against HSC surface markers.

-

Analyze the stained cells by flow cytometry to quantify the populations of hematopoietic stem and progenitor cells (HSPCs), such as LSK (Lin-Sca-1+c-Kit+) cells and long-term HSCs (LSKCD150+CD48-).

-

Compare the cell population percentages between the this compound-treated and vehicle-treated groups.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol allows for the identification of genomic regions bound by MEIS proteins and can be used to assess how this compound affects this binding.

Materials:

-

Cells of interest (e.g., a cancer cell line with high MEIS expression)

-

This compound or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade antibodies against MEIS1 and/or MEIS2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Treat cells with this compound or vehicle control for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture media.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the MEIS-bound chromatin fragments using specific anti-MEIS1 or anti-MEIS2 antibodies coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links.

-

Digest the protein with proteinase K and purify the DNA.

-

Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Analyze the sequencing data to identify MEIS-binding sites and determine if this compound treatment alters the genomic binding pattern of MEIS proteins.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU145)

-

This compound or vehicle control

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed prostate cancer cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the Annexin V/PI kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: MEIS proteins form a complex with PBX and HOX to regulate target gene transcription.

Caption: Development workflow for this compound.

References

The Role of MEIS1 in Hematopoietic Stem Cell Self-Renewal: A Technical Guide

Abstract

Myeloid ecotropic viral integration site 1 (MEIS1) is a homeodomain transcription factor belonging to the Three-Amino-acid Loop Extension (TALE) family. Initially identified as a common viral integration site in murine myeloid leukemia, MEIS1 has emerged as a master regulator of hematopoietic stem cell (HSC) biology.[1][2][3] Its expression is highest in primitive HSCs and is progressively downregulated as cells differentiate.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms through which MEIS1 governs HSC self-renewal, focusing on its roles in maintaining quiescence, regulating metabolism, and limiting oxidative stress. We detail the critical signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols relevant to the study of MEIS1 in hematopoiesis.

Core Functions of MEIS1 in HSC Self-Renewal

MEIS1 is indispensable for the lifelong maintenance of the HSC pool. Its primary function is to preserve the long-term repopulating capacity of HSCs by controlling a network of intrinsic cellular processes.

Maintenance of Quiescence

A defining feature of long-term HSCs (LT-HSCs) is their relative dormancy or quiescence, a state that protects them from premature exhaustion and replicative stress. MEIS1 is a critical factor for preserving this quiescent state. Conditional deletion of Meis1 in adult mice results in a significant loss of HSC quiescence, with a notable shift of cells from the G0 to the G1 phase of the cell cycle. This loss of dormancy leads to the rapid depletion of the LT-HSC pool, particularly under conditions of hematopoietic stress.

Regulation of Cellular Metabolism and Oxidative Stress

HSCs reside in a hypoxic bone marrow niche and primarily rely on glycolysis for their energy needs, a metabolic state that limits the production of reactive oxygen species (ROS). Elevated ROS levels are detrimental to HSC function, compromising their self-renewal capacity and promoting apoptosis.

MEIS1 is a central regulator of this metabolic phenotype. It protects HSCs by restricting oxidative metabolism. The deletion of Meis1 leads to a metabolic shift towards mitochondrial oxidative phosphorylation, resulting in the accumulation of intracellular ROS. This increase in oxidative stress is a key driver of the HSC exhaustion phenotype observed in Meis1-deficient models. The detrimental effects of Meis1 deletion can be partially rescued by treating mice with the ROS scavenger N-acetylcysteine (NAC), confirming the critical role of the MEIS1-ROS axis in HSC maintenance.

Key Signaling Pathways and Molecular Interactions

MEIS1 exerts its effects through complex and interconnected signaling pathways, primarily involving hypoxia-inducible factors and its interaction with other transcription factors.

The MEIS1-HIF-ROS Regulatory Axis

The mechanism by which MEIS1 controls ROS levels is through the transcriptional regulation of Hypoxia-Inducible Factors, specifically HIF-1α and HIF-2α. These factors are critical for the cellular response to hypoxia and for maintaining the glycolytic metabolic state of HSCs.

-

MEIS1 as a Transcriptional Regulator of HIFs: Studies have shown that MEIS1 directly binds to the promoter regions of both Hif-1α and Hif-2α, driving their expression.

-

Downstream Effects of HIF Regulation: In the absence of MEIS1, the expression of both HIF-1α and HIF-2α is significantly downregulated in HSCs. This leads to decreased glycolysis, increased oxygen consumption, and a subsequent surge in ROS production, which in turn induces HSC apoptosis and senescence.

Caption: The MEIS1-HIF-ROS signaling pathway in HSCs.

Interaction with PBX and HOX Proteins

MEIS1 rarely acts alone. It functions as a crucial cofactor for both PBX and HOX families of transcription factors, forming heterotrimeric complexes that bind to DNA and regulate gene expression.

-

HOX Genes in Hematopoiesis: HOX genes, such as HOXA9, are critical regulators of HSC self-renewal and are frequently dysregulated in leukemia.

-

The MEIS1/PBX/HOXA9 Complex: MEIS1, PBX (e.g., PBX1), and HOXA9 form a stable complex that enhances DNA binding affinity and specificity for target genes. This complex is essential for driving the transcriptional programs that maintain HSC identity and self-renewal. The collaboration between MEIS1 and HOXA9 is particularly potent in leukemogenesis, where their co-expression leads to aggressive acute myeloid leukemia (AML).

Caption: MEIS1, PBX1, and HOXA9 form a trimeric complex.

Quantitative Data on MEIS1 Function

The conditional knockout of Meis1 in adult mice has provided precise quantitative data on its role in HSC maintenance. The tables below summarize key findings from these studies.

Table 1: Effect of Meis1 Deletion on HSC and Progenitor Populations

| Cell Population | Immunophenotype | Fold Change upon Meis1 Deletion | Reference |

|---|---|---|---|

| Long-Term HSCs (LT-HSC) | Lin⁻c-Kit⁺Sca-1⁺CD48⁻CD150⁺ | ~3-fold reduction | |

| Long-Term HSCs (LT-HSC) | Lin⁻Sca-1⁺Kit⁺Flk2⁻CD34⁻ | ~4.5-fold increase (transient)* | |

| Common Myeloid Progenitors (CMP) | Lin⁻Sca-1⁻c-Kit⁺CD34⁺FcγRII/III⁻ | Robust reduction | |

| Granulocyte-Monocyte Progenitors (GMP) | Lin⁻Sca-1⁻c-Kit⁺CD34⁺FcγRII/III⁺ | Robust reduction |

*Note: The initial increase in the phenotypic HSC fraction is attributed to a loss of quiescence and entry into the cell cycle, followed by rapid exhaustion.

Table 2: Functional Consequences of Meis1 Deletion in HSCs

| Assay | Parameter Measured | Effect of Meis1 Deletion | Reference |

|---|---|---|---|

| Cell Cycle Analysis | HSCs in G0 phase | Significant decrease | |

| Competitive Repopulation | Long-term chimerism (16 weeks) | >3-fold reduction | |

| Colony-Forming Cell (CFC) Assay | Total colony formation | Significant reduction | |

| Long-Term Culture-Initiating Cell (LTC-IC) | Frequency of primitive progenitors | ~6-fold reduction |

| ROS Levels (DCFDA staining) | Intracellular ROS in LT-HSCs | Significant increase | |

Experimental Protocols

Investigating the role of MEIS1 in HSCs requires a combination of sophisticated in vivo and in vitro models and assays.

Inducible Meis1 Knockout Mouse Model

This protocol describes the use of a tamoxifen-inducible Cre-LoxP system to delete Meis1 specifically in the adult hematopoietic system.

-

Mouse Strains: Meis1fl/fl mice (containing loxP sites flanking a critical exon of Meis1) are crossed with Rosa26-CreERT2 mice, which ubiquitously express a tamoxifen-inducible Cre recombinase.

-

Induction of Deletion:

-

Prepare a tamoxifen solution (e.g., 20 mg/mL in corn oil).

-

Administer tamoxifen to adult (8-12 weeks old) Meis1fl/fl;CreERT2⁺ mice via intraperitoneal (IP) injection or oral gavage. A typical regimen is 1 mg per 10 g of body weight daily for 5 consecutive days.

-

Use Meis1fl/fl;CreERT2⁻ littermates treated with tamoxifen as controls.

-

Allow 2-3 weeks for efficient gene deletion and protein turnover before harvesting tissues for analysis.

-

-

Verification: Confirm deletion at the genomic DNA level via PCR and at the protein level via Western blot or quantitative RT-PCR on sorted hematopoietic cells.

Flow Cytometry for HSC Identification and Analysis

This protocol outlines the staining procedure for identifying LT-HSCs from mouse bone marrow.

-

Cell Preparation:

-

Flush bone marrow (BM) from the femurs and tibias of mice into FACS buffer (PBS with 2% FBS).

-

Create a single-cell suspension by passing the BM through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

-

Staining:

-

Count cells and resuspend up to 10⁷ cells in 100 µL of FACS buffer.

-

Add a cocktail of biotinylated lineage antibodies (e.g., anti-CD3e, CD4, CD8, B220, Gr-1, Mac-1, Ter119). Incubate on ice for 20 minutes.

-

Wash cells and resuspend in 100 µL of FACS buffer.

-

Add a second antibody cocktail containing:

-

Streptavidin-fluorochrome conjugate (to detect lineage-positive cells).

-

Anti-c-Kit (CD117).

-

Anti-Sca-1.

-

Anti-CD150 (SLAM marker).

-

Anti-CD48 (SLAM marker).

-

-

Incubate on ice for 20 minutes in the dark.

-

Wash cells and resuspend in FACS buffer containing a viability dye (e.g., DAPI or 7-AAD).

-

-

Analysis: Acquire cells on a flow cytometer. Gate on live, single, lineage-negative cells. Within the Lin⁻ population, identify LSK cells (Lin⁻Sca-1⁺c-Kit⁺). Finally, identify LT-HSCs as LSKCD150⁺CD48⁻.

Competitive Repopulation Assay

This is the gold standard functional assay for assessing HSC self-renewal and long-term multilineage reconstitution potential in vivo.

Caption: Workflow for a competitive repopulation assay.

-

Protocol Steps:

-

Prepare Donor Cells: Harvest bone marrow from test mice (e.g., Meis1-deleted, CD45.2⁺) and competitor mice (wild-type, CD45.1⁺).

-

Prepare Recipient Mice: Lethally irradiate recipient mice (CD45.1⁺) to ablate their native hematopoietic system.

-

Transplantation: Mix a defined number of test BM cells (e.g., 1x10⁶) with a defined number of competitor BM cells (e.g., 1x10⁶).

-

Inject the cell mixture intravenously into the irradiated recipient mice.

-

Monitoring: At regular intervals (e.g., 4, 8, 12, and 16 weeks post-transplant), collect peripheral blood from the recipient mice.

-

Analysis: Use flow cytometry to determine the percentage of peripheral blood cells derived from the test donor (%CD45.2⁺) versus the competitor donor (%CD45.1⁺). A sustained contribution from the test donor to all hematopoietic lineages indicates successful long-term engraftment and HSC function.

-

Conclusion and Therapeutic Implications

MEIS1 is a non-redundant, master regulator of adult HSC self-renewal. By maintaining quiescence and controlling a transcriptional network that limits metabolic activity and oxidative stress, MEIS1 is essential for preserving the integrity of the HSC pool throughout life. Its potent collaboration with HOX proteins underscores its central role in both normal hematopoiesis and leukemogenesis.

The deep understanding of MEIS1 function opens new therapeutic avenues:

-

HSC Expansion: Transient inhibition of MEIS1 could be explored as a strategy to drive quiescent HSCs into cycle for ex vivo expansion, potentially improving the success of bone marrow transplantation.

-

Leukemia Treatment: Given its critical role in AML, particularly in MLL-rearranged leukemias, targeting the MEIS1-HOX interaction is a promising strategy for developing novel anti-leukemic drugs.

Further research into the downstream targets of the MEIS1 complex and the development of specific small molecule inhibitors will be crucial for translating this fundamental biological knowledge into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion | PLOS One [journals.plos.org]

- 3. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Meis-IN-2 on MEIS Target Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors are critical regulators of normal development and have been implicated in the pathogenesis of various diseases, including cancer and cardiac conditions.[1][2][3] Their role in key cellular processes such as cell proliferation, differentiation, and self-renewal has made them an attractive target for therapeutic intervention.[4] This technical guide details the effects of a novel small molecule inhibitor, Meis-IN-2 (also referred to as MEISi-2), on the expression of MEIS target genes. We provide a summary of the quantitative data, an overview of the experimental methodologies employed to elucidate its function, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to MEIS Proteins and this compound

MEIS proteins are TALE (Three Amino Acid Loop Extension) class homeodomain transcription factors that form cooperative complexes with other transcription factors, such as PBX and HOX proteins, to regulate the expression of their target genes.[4] These interactions are crucial for determining cell fate and controlling proliferation. Dysregulation of MEIS protein activity is associated with several cancers, including leukemia and prostate cancer.

This compound is a selective, cell-permeable small molecule inhibitor designed to disrupt the interaction between the MEIS homeodomain and its DNA binding sites. By preventing this interaction, this compound effectively inhibits the transactivation of MEIS target genes, thereby modulating downstream cellular processes. This inhibitor was identified through in silico screening of over a million druggable small molecules, followed by in vitro and in vivo validation.

Mechanism of Action

This compound functions by competitively binding to the homeodomain of MEIS proteins, which is highly conserved across MEIS1 and MEIS2. This binding prevents the MEIS protein from associating with its target DNA sequences, thus leading to a downregulation of the transcriptional activity at these gene loci. This inhibitory action has been shown to be dose-dependent.

Figure 1: Mechanism of this compound Action.

Quantitative Effects on MEIS Target Gene Expression

Treatment with this compound has been demonstrated to significantly alter the expression of known MEIS target genes in various cell types, including hematopoietic stem cells (HSCs). The following tables summarize the observed changes in gene expression.

Table 1: Downregulation of MEIS Target Genes by this compound

| Gene | Cell Type/Model | Fold Change/Observation | Reference |

| Meis1 | Murine Bone Marrow | Downregulated | |

| Hif-1α | Hematopoietic Cells | Downregulated | |

| Hif-2α | Hematopoietic Cells & Murine Bone Marrow | Downregulated | |

| p16 | Murine Bone Marrow | Downregulated | |

| p19 | Murine Bone Marrow | Downregulated | |

| p19ARF | Murine Bone Marrow | Downregulated | |

| Foxo3 | Hematopoietic Cells | Downregulated | |

| Nfat5 | Hematopoietic Cells | Downregulated | |

| Ptpmt1 | Hematopoietic Cells | Downregulated |

Table 2: Upregulation of Genes Following this compound Treatment

| Gene | Cell Type/Model | Fold Change/Observation | Reference |

| Sirt1 | Hematopoietic Cells | Upregulated | |

| Sipa1 | Hematopoietic Cells | Upregulated | |

| Tcp11/2 | Hematopoietic Cells | Upregulated | |

| Gli1 | Hematopoietic Cells | Upregulated | |

| Nkx2.5 | Cardiomyocytes | Up to 15-fold increase |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

MEIS-Luciferase Reporter Assay

This in vitro assay is used to quantify the inhibitory effect of this compound on MEIS transcriptional activity.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

A luciferase reporter plasmid containing MEIS binding sites upstream of the luciferase gene.

-

Expression plasmids for MEIS1 and its co-factors (e.g., PBX1, HOXA9).

-

-

Protocol:

-

HEK293T cells are seeded in 96-well plates.

-

Cells are co-transfected with the MEIS-luciferase reporter and the MEIS/co-factor expression plasmids.

-

After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control.

-

Following a 24-48 hour incubation period, luciferase activity is measured using a luminometer.

-

Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. A significant reduction in luciferase activity is indicative of MEIS inhibition.

-

Figure 2: Luciferase Reporter Assay Workflow.

Gene Expression Analysis by PCR Array

This method is employed to assess the broader impact of this compound on a panel of genes, particularly those related to hematopoietic stem cell function.

-

Cell Type: Hematopoietic cells.

-

Protocol:

-

Hematopoietic cells are treated with this compound or a vehicle control for a specified period.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

RNA quality and quantity are assessed.

-

cDNA is synthesized from the extracted RNA.

-

The cDNA is then used as a template in a PCR array, which contains pre-dispensed primers for a panel of target genes.

-

Quantitative real-time PCR (qPCR) is performed.

-

The relative expression of each gene is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.

-

In Vivo Studies in Murine Models

To validate the in vivo efficacy of this compound, studies are conducted in mouse models.

-

Animal Model: 4-6 week-old BALB/c mice are typically used.

-

Administration: this compound is administered via intraperitoneal (i.p.) injection at a concentration such as 10 µM in a volume of 100 µL. Injections are often given on multiple days (e.g., day 1, day 4, and day 7).

-

Analysis:

-

Following the treatment course, bone marrow is harvested from the mice.

-

The bone marrow cells are then subjected to gene expression analysis (as described in 4.2) to determine the in vivo effect on MEIS target genes.

-

Flow cytometry can also be used to analyze changes in hematopoietic stem and progenitor cell populations.

-

Signaling Pathways Modulated by this compound

The inhibition of MEIS function by this compound has significant downstream consequences on cellular signaling pathways that govern cell cycle and metabolism.

Figure 3: MEIS Signaling and Inhibition.

Conclusion

This compound is a potent and selective inhibitor of MEIS transcription factors that demonstrates significant modulatory effects on the expression of MEIS target genes. Its ability to downregulate key genes involved in cell cycle control and metabolism, such as Hif-1α, Hif-2α, and various cyclin-dependent kinase inhibitors, underscores its therapeutic potential. Conversely, its capacity to upregulate genes associated with cardiac development, like Nkx2.5, opens avenues for its application in regenerative medicine. The experimental data robustly supports the mechanism of action of this compound and provides a strong foundation for its further development as a therapeutic agent.

References

- 1. Meis2 Is Required for Inner Ear Formation and Proper Morphogenesis of the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MEIS2C and MEIS2D promote tumor progression via Wnt/β-catenin and hippo/YAP signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MEIS Expression in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Myeloid Ecotropic Viral Integration Site (MEIS) family of transcription factors and their intricate link to the progression of prostate cancer. Drawing upon key research findings, this document outlines the tumor-suppressive role of MEIS proteins, their interaction with critical signaling pathways, and the experimental methodologies used to elucidate their function.

Executive Summary

Research has established a significant correlation between the expression of MEIS homeobox proteins, particularly MEIS1 and MEIS2, and the progression of prostate cancer. A consistent body of evidence indicates that MEIS proteins function as tumor suppressors, with their expression levels decreasing as the disease advances from benign prostatic tissue to localized tumors and ultimately to metastatic disease.[1][2][3][4] The retention of MEIS expression in primary tumors is associated with a more indolent cancer phenotype and a reduced risk of clinical metastasis. The tumor-suppressive function of MEIS proteins is closely tied to their interaction with the homeobox protein HOXB13, a key factor in prostate development and cancer. This guide will delve into the molecular mechanisms underlying these observations, present quantitative data from seminal studies, and detail the experimental protocols that have been instrumental in this field of research.

Quantitative Data on MEIS Expression and Clinical Outcomes

The following tables summarize key quantitative findings from studies investigating the association between MEIS expression and prostate cancer progression.

Table 1: MEIS1 and MEIS2 mRNA Expression in Prostate Cancer Progression

| Tissue Type | Median Normalized MEIS1 Expression | Median Normalized MEIS2 Expression | Statistical Significance (p-value) | Reference |

| Normal Prostate Epithelia | 140.3 | 434.7 | ||

| Localized Prostate Cancer | 84.4 | 242.0 | < 0.05 (Normal vs. Localized) | |

| Metastatic Prostate Cancer | 11.1 | 57.6 | < 0.05 (Localized vs. Metastatic) |

Data from gene expression array analysis (GDS2545).

Table 2: Association of MEIS Expression with Clinical Metastasis

| MEIS Expression Status | Hazard Ratio (HR) for Clinical Metastasis | 95% Confidence Interval | Statistical Significance (p-value) | Reference |

| MEIS-Positive Tumors | 0.28 | Not specified | < 0.05 (after multivariable analysis) |

Based on analysis of annotated tissue microarrays.

Table 3: Correlation between MEIS1 and MEIS2 Expression

| Dataset | Correlation Coefficient (R²) | Statistical Significance (p-value) | Tissues Analyzed | Reference |

| Gene Expression Array (GDS2545) | 0.60 | < 0.05 | Benign, Localized, and Metastatic Prostate Cancer | |

| RNA-Seq Datasets | Not specified | Significant positive correlation | Benign, Localized, and Metastatic Prostate Cancer |

Signaling Pathways and Molecular Interactions

The tumor-suppressive role of MEIS proteins in prostate cancer is mediated through their involvement in several key signaling pathways and their interaction with other transcription factors.

The MEIS-HOXB13 Axis

A central mechanism of MEIS function in prostate cancer involves its interaction with HOXB13. Germline mutations in the MEIS-interaction domain of HOXB13 are associated with an increased risk of prostate cancer, highlighting the importance of this protein complex. MEIS proteins act as co-factors for HOXB13, and their binding is crucial for directing HOXB13 to specific gene targets that regulate cell growth and differentiation. The tumor-suppressive activity of MEIS1 has been shown to be dependent on the presence of HOXB13.

Regulation of cMYC and Androgen Receptor (AR) Signaling

Loss of MEIS expression is associated with an increase in the expression of the proto-oncogene cMYC. Furthermore, MYC has been shown to mediate the downregulation of MEIS1, suggesting a negative feedback loop that promotes prostate cancer development. MEIS1 has also been implicated in the regulation of the androgen receptor (AR), a key driver of prostate cancer. Overexpression of MEIS1 can inhibit AR transcription, thereby potentially suppressing prostate cancer cell proliferation.

The circDHRS3/miR-421/MEIS2 Axis

Recent studies have identified a non-coding RNA-mediated regulatory pathway involving MEIS2. The circular RNA circDHRS3 acts as a sponge for microRNA-421 (miR-421). By sequestering miR-421, circDHRS3 prevents the degradation of its target, MEIS2 mRNA. This axis has been shown to inhibit prostate cancer cell proliferation and metastasis, further highlighting the tumor-suppressive role of MEIS2.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature that have been pivotal in understanding the role of MEIS in prostate cancer.

Cell Culture and Engineering

-

Cell Lines: Prostate cancer cell lines such as CWR22Rv1, LAPC4, PC3, and Du145 are commonly used. Normal prostate epithelial cells (PrECs) serve as controls.

-

MEIS Overexpression: Lentiviral vectors are used to stably express MEIS1 or MEIS2 in prostate cancer cell lines. An empty vector is used as a control.

-

MEIS Knockdown: Short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) targeting MEIS1 and/or MEIS2 are used to deplete their expression. A non-targeting shRNA/siRNA serves as a control.

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of MEIS1, MEIS2, and other target genes.

-

Protocol:

-

Total RNA is extracted from cultured cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using a qPCR system with SYBR Green or TaqMan probes specific to the genes of interest.

-

Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blotting

-

Objective: To detect and quantify the protein levels of MEIS1, MEIS2, and other proteins of interest.

-

Protocol:

-

Cells are lysed in RIPA buffer to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunohistochemistry (IHC) on Tissue Microarrays (TMAs)

-

Objective: To assess the in situ expression and localization of MEIS proteins in clinical prostate tissue samples.

-

Protocol:

-

Formalin-fixed, paraffin-embedded (FFPE) prostate tissue microarrays are deparaffinized and rehydrated.

-

Antigen retrieval is performed using heat and a suitable buffer.

-

Endogenous peroxidase activity is blocked.

-

The slides are incubated with primary antibodies against MEIS1 and/or MEIS2.

-

A detection system (e.g., HRP-polymer) and a chromogen (e.g., DAB) are used for visualization.

-

The slides are counterstained with hematoxylin.

-

Staining intensity and the percentage of positive cells are scored by a pathologist.

-

In Vivo Xenograft Tumor Growth Assays

-

Objective: To evaluate the effect of MEIS expression on tumor growth in a living organism.

-

Protocol:

-

Prostate cancer cells with manipulated MEIS expression (overexpression or knockdown) and control cells are harvested.

-

A defined number of cells are mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).

-

Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., IHC, western blotting).

-

Conclusion and Future Directions

The evidence strongly supports a tumor-suppressive role for MEIS1 and MEIS2 in prostate cancer. Their downregulation is a key event in the progression to aggressive and metastatic disease. The intricate interplay between MEIS proteins, HOXB13, MYC, and the androgen receptor signaling pathways provides a framework for understanding their mechanism of action. For drug development professionals, the restoration of MEIS expression or function, or the targeting of downstream pathways dysregulated by MEIS loss, represents a potential therapeutic strategy. Future research should focus on further elucidating the upstream mechanisms leading to MEIS silencing in prostate cancer and exploring the therapeutic potential of modulating the MEIS-HOXB13 axis. The development of robust biomarkers based on MEIS expression could also aid in prognosticating patient outcomes and guiding treatment decisions.

References

- 1. MEIS1 and MEIS2 Expression and Prostate Cancer Progression: A Role For HOXB13 Binding Partners in Metastatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MEIS1 and MEIS2 Expression and Prostate Cancer Progression: A Role For HOXB13 Binding Partners in Metastatic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Dual Nature of MEIS Proteins: Oncogenic Drivers and Tumor Suppressors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors stands at a critical crossroads in cancer biology, exhibiting a striking duality as both potent oncogenes and crucial tumor suppressors. This context-dependent functional switch makes MEIS proteins a compelling yet complex area of study for cancer researchers and a promising, albeit challenging, target for therapeutic development. This technical guide provides a comprehensive overview of the multifaceted roles of MEIS proteins in cancer, detailing their molecular interactions, summarizing key quantitative data, and providing methodologies for their experimental investigation.

The Dichotomous Roles of MEIS Proteins in Cancer

MEIS proteins, comprising MEIS1, MEIS2, and MEIS3, are essential regulators of normal development and cellular differentiation.[1] However, their aberrant expression is a hallmark of numerous malignancies. The functional outcome of MEIS dysregulation—whether it promotes or suppresses tumorigenesis—is intricately linked to the specific cancer type and the underlying molecular context.[2]

Oncogenic Functions:

In several hematological malignancies and solid tumors, MEIS proteins function as powerful oncogenes. A primary example is Acute Myeloid Leukemia (AML), particularly in cases with MLL rearrangements, where MEIS1 is consistently overexpressed and acts as a critical cofactor for HOXA9-mediated leukemogenesis.[3][4] High MEIS1 expression in AML is associated with resistance to conventional chemotherapy.[2] In neuroblastoma, MEIS1 is frequently amplified and highly expressed, contributing to tumor cell proliferation and survival. The oncogenic activity of MEIS proteins often stems from their ability to form trimeric complexes with PBX and HOX transcription factors, which enhances the stability and DNA-binding specificity of these oncogenic drivers.

Tumor-Suppressive Functions:

Conversely, in other cancer types, MEIS proteins act as tumor suppressors. In prostate cancer, for instance, both MEIS1 and MEIS2 expression progressively decreases from benign tissue to localized tumors and further to metastatic disease. Retention of MEIS expression in prostate tumors is associated with a more indolent phenotype and a lower risk of metastasis. Similarly, in clear cell renal cell carcinoma (ccRCC) and some forms of colorectal cancer, MEIS1 expression is often downregulated, and its restoration can inhibit cancer cell proliferation. The tumor-suppressive functions of MEIS proteins are often linked to their role in promoting cellular differentiation and regulating the expression of genes involved in cell adhesion and motility.

Quantitative Data on MEIS Expression in Cancer

The differential expression of MEIS proteins across various cancers is a key indicator of their dual roles. The following tables summarize quantitative data on MEIS expression in selected cancer types.

| Cancer Type | MEIS Protein | Tissue Type | Relative Expression Level | Significance | Reference |

| Acute Myeloid Leukemia (AML) | MEIS1 | Patient Bone Marrow | High in 67.4% of patients | Associated with chemotherapy resistance | |

| MEIS1 | Healthy Donor Bone Marrow | Low | - | ||

| Prostate Cancer | MEIS1 | Benign Prostatic Epithelia | High (Median: 140.3) | Stepwise decrease with progression | |

| MEIS1 | Localized Prostate Cancer | Intermediate (Median: 84.4) | |||

| MEIS1 | Metastatic Prostate Cancer | Low (Median: 11.1) | |||

| MEIS2 | Benign Prostatic Epithelia | High (Median: 434.7) | Stepwise decrease with progression | ||

| MEIS2 | Localized Prostate Cancer | Intermediate (Median: 242.0) | |||

| MEIS2 | Metastatic Prostate Cancer | Low (Median: 57.6) | |||

| Neuroblastoma | MEIS1 | IMR-32 Cell Line | Highly Amplified | - | |

| MEIS1 | Neuroblastoma Cell Lines | High Expression | Independent of amplification in some lines | ||

| MEIS1 | Primary Neuroblastoma Tumors | High in ~25% of cases | - |

Key Signaling Pathways and Molecular Interactions

The function of MEIS proteins is dictated by their interactions with other proteins, most notably the PBX and HOX families of transcription factors. These interactions are crucial for both their oncogenic and tumor-suppressive activities.

The MEIS/PBX/HOX Axis in Oncogenesis:

In cancers like AML, the formation of a trimeric complex between MEIS1, a PBX protein (e.g., PBX3), and an oncogenic HOX protein (e.g., HOXA9) is a central event. This complex binds to the regulatory regions of target genes, such as the receptor tyrosine kinase FLT3, to drive leukemic cell proliferation and survival.

Tumor-Suppressive MEIS Signaling in Prostate Cancer:

In prostate cancer, MEIS proteins, in conjunction with HOXB13, are thought to regulate the expression of genes that suppress tumor growth and metastasis. The loss of MEIS expression disrupts this regulatory network, contributing to disease progression. One proposed mechanism involves the MEIS-dependent regulation of proteoglycans that modulate the tumor microenvironment.

Experimental Protocols

Investigating the roles of MEIS proteins requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MEIS1

This protocol is for identifying the genome-wide binding sites of MEIS1.

Methodology:

-

Cell Culture and Cross-linking: Grow cancer cells to 80-90% confluency. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to MEIS1. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Co-Immunoprecipitation (Co-IP) of MEIS and HOX Proteins

This protocol is for verifying the interaction between MEIS and HOX proteins.

Methodology:

-

Cell Lysis: Lyse cells expressing both MEIS and HOX proteins with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MEIS1) overnight at 4°C.

-

Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-HOXA9).

Quantitative Real-Time PCR (qRT-PCR) for MEIS Gene Expression

This protocol is for quantifying the mRNA levels of MEIS genes.

Methodology:

-

RNA Extraction: Extract total RNA from tumor tissues or cell lines using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the MEIS gene of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative expression of the MEIS gene using the ΔΔCt method.

Western Blotting for MEIS Protein Detection

This protocol is for detecting and quantifying MEIS protein levels.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the MEIS protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

The MEIS family of transcription factors represents a fascinating example of functional plasticity in cancer. Their ability to act as both oncogenes and tumor suppressors underscores the importance of cellular context in determining their biological output. For researchers, a deeper understanding of the molecular switches that govern MEIS function will be crucial for unraveling the complexities of tumorigenesis. For drug development professionals, the context-dependent nature of MEIS proteins presents both a challenge and an opportunity. Targeting the oncogenic activities of MEIS, for instance by disrupting the MEIS/PBX/HOX complex in leukemia, holds therapeutic promise. Conversely, strategies to restore the expression or function of tumor-suppressive MEIS proteins in cancers like prostate cancer could offer novel avenues for treatment. Future research should focus on elucidating the upstream regulatory networks that control MEIS expression and the downstream effector pathways that mediate their diverse functions in different cancer types. This will be essential for the development of targeted and effective MEIS-based cancer therapies.

References

- 1. Expression of MEIS3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. Meis1 is critical to the maintenance of human acute myeloid leukemia cells independent of MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of MEIS1 by Distal Enhancer Elements in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Downregulation of Hypoxia-Inducible Factors 1α and 2α by MEIS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ecotropic Viral Integration Site (MEIS) family of TALE homeodomain transcription factors are crucial regulators of developmental processes and have been implicated in various pathologies, including cancer and aberrant stem cell activity. Recent advancements have identified a direct regulatory link between MEIS1 and the key mediators of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α) and Hypoxia-Inducible Factor-2α (HIF-2α). MEIS1 transcriptionally activates the expression of both Hif1a and Hif2a.[1] Consequently, the development of small molecule inhibitors targeting MEIS proteins presents a novel therapeutic strategy for modulating hypoxia signaling pathways. This guide details the mechanism, experimental validation, and methodologies for studying the downregulation of HIF-1α and HIF-2α through pharmacological inhibition of MEIS.

Introduction: The MEIS-HIF Axis

MEIS1 is a transcription factor that cooperates with co-factors like PBX1 and HOXA9 to regulate target gene expression.[2] It plays a significant role in pathways governing cell cycle, stem cell maintenance, and cellular metabolism.[2] A critical function of MEIS1, particularly in the context of hematopoietic stem cells (HSCs), is the transcriptional regulation of the hypoxia factors HIF-1α and HIF-2α.[1][2]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which mediates their ubiquitination and subsequent proteasomal degradation. In hypoxic environments, this degradation is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate a wide array of genes involved in angiogenesis, metabolic adaptation, and cell survival.

The discovery that MEIS1 directly activates the transcription of Hif1a and Hif2a reveals an upstream regulatory mechanism controlling the abundance of these critical hypoxia mediators. This relationship provides a strategic target for therapeutic intervention. By inhibiting MEIS function, it is possible to decrease the baseline expression of HIF-1α and HIF-2α, thereby blunting the cellular response to hypoxia.

Pharmacological Inhibition with MEISi-1 and MEISi-2

Researchers have developed first-in-class small molecule MEIS inhibitors, designated MEISi-1 and MEISi-2 , by employing high-throughput in silico screening against the MEIS homeodomain. These compounds were designed to disrupt the interaction between MEIS proteins and their target DNA sequences. Validation studies have confirmed that MEISi-1 and MEISi-2 effectively inhibit MEIS-dependent transcriptional activity and, as a result, downregulate the expression of MEIS target genes, including Hif1a and Hif2a, both in vitro and in vivo.

Quantitative Data on HIF-1α and HIF-2α Downregulation

The inhibitory effect of MEISi-1 and MEISi-2 on MEIS target gene expression has been quantified in hematopoietic cells. Treatment with these inhibitors leads to a measurable decrease in the mRNA levels of Hif1a and Hif2a.

| Compound | Target Gene | Cell Type | Effect | Reference |

| MEISi-1 | Hif-1α | Hematopoietic Cells | Downregulation of expression | |

| MEISi-1 | Hif-2α | Hematopoietic Cells | Downregulation of expression | |

| MEISi-2 | Hif-1α | Hematopoietic Cells | Downregulation of expression | |

| MEISi-2 | Hif-2α | Hematopoietic Cells | Downregulation of expression |

In vivo studies using mouse models further confirmed these findings. Bone marrow analysis after administration of MEISi-1 and MEISi-2 showed downregulation of Meis1 and Hif-2α expression. Interestingly, in this in vivo context, a significant downregulation of Hif-1α was not observed, suggesting potential differential regulation or compensatory mechanisms in a complex biological system.

Signaling Pathway and Mechanism of Action

The mechanism involves the direct transcriptional control of HIF-α subunits by the MEIS1 transcription factor. Inhibition of MEIS1 disrupts this activation, leading to reduced HIF-α mRNA and protein levels.

Caption: MEIS1 transcriptionally activates HIF-1α and HIF-2α genes.

Key Experimental Protocols

The following are detailed methodologies for assays used to validate MEIS inhibitors and their effect on the HIF-1α/2α axis.

MEIS-Dependent Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on MEIS transcriptional activity.

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a MEIS-responsive luciferase reporter plasmid (containing MEIS binding sites upstream of a minimal promoter driving firefly luciferase) and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of MEISi-1, MEISi-2, or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: After a 24-48 hour incubation period, cells are lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The ratio of Firefly to Renilla luminescence is calculated to normalize for transfection efficiency. The normalized values are then compared to the vehicle control to determine the percent inhibition of MEIS activity.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to measure the change in Hif1a and Hif2a mRNA levels following inhibitor treatment.

-

Cell Culture and Treatment: Hematopoietic stem cells (e.g., LSKCD34low cells) or other relevant cell lines are cultured under appropriate conditions. Cells are treated with MEISi-1, MEISi-2, or a vehicle control for a specified period (e.g., 24-72 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and gene-specific primers for Hif1a, Hif2a, and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method. The expression levels in inhibitor-treated samples are normalized to the housekeeping gene and compared to the vehicle-treated control samples to determine the fold change in expression.

Experimental Workflow Visualization

The process of identifying and validating the effect of MEIS inhibitors on HIF-1α/2α expression follows a logical workflow from initial screening to in-cell validation.

Caption: Workflow for validating MEIS inhibitors and their effect on HIF expression.

Conclusion and Future Directions

The identification of small molecules MEISi-1 and MEISi-2 represents a significant advancement in the ability to pharmacologically target the MEIS family of transcription factors. The subsequent discovery that these inhibitors effectively downregulate the expression of Hif1a and Hif2a opens a new avenue for drug development, particularly in oncology and regenerative medicine where hypoxia signaling plays a pivotal role. Future research should focus on optimizing the potency and specificity of these inhibitors, exploring their efficacy in various disease models characterized by aberrant HIF signaling, and further elucidating the complex regulatory network governed by MEIS proteins. These efforts could lead to the development of novel therapeutics capable of modulating the cellular response to hypoxia by targeting a key upstream regulator.

References

The involvement of MEIS proteins in M-phase progression of the cell cycle.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ectopic Viral Integration Site (MEIS) family of homeodomain transcription factors, comprising MEIS1, MEIS2, and MEIS3, are crucial regulators of cellular proliferation and differentiation. While their roles in development and oncogenesis are increasingly recognized, their specific involvement in the M-phase of the cell cycle is an emerging area of critical research. This technical guide provides an in-depth analysis of the current understanding of MEIS proteins in mitotic progression, detailing their molecular mechanisms, key experimental findings, and comprehensive protocols for their study. Evidence points to a context-dependent function, with MEIS proteins, particularly MEIS2, promoting M-phase progression in certain cancers like neuroblastoma, while MEIS1 can induce cell cycle arrest in other cell types, such as cardiomyocytes. This guide synthesizes quantitative data, outlines detailed experimental methodologies, and provides visual representations of key pathways and workflows to facilitate further investigation into MEIS proteins as potential therapeutic targets in cell-cycle-related pathologies.

Introduction

MEIS proteins are members of the Three Amino Acid Loop Extension (TALE) superfamily of homeodomain transcription factors. They function as critical cofactors for various transcription factors, including the HOX family, and are involved in a wide array of developmental processes. Dysregulation of MEIS protein expression is frequently observed in various cancers, highlighting their importance in controlling cell proliferation. The cell cycle is a tightly regulated process, with the M-phase representing the culmination of events leading to cell division. This guide focuses on the intricate functions of MEIS proteins specifically within the M-phase, exploring their impact on mitotic entry, spindle formation, and chromosome segregation.

MEIS Proteins in M-Phase: Mechanisms of Action

MEIS proteins exert their influence on the M-phase primarily through the transcriptional regulation of key cell cycle genes. The specific downstream targets and interacting partners appear to be cell-type and context-dependent, leading to divergent outcomes on cell proliferation.

MEIS2: A Promoter of Mitotic Progression in Neuroblastoma

In neuroblastoma, MEIS2 is essential for cell survival and proliferation, with a specific role in ensuring proper M-phase progression. Depletion of MEIS2 in neuroblastoma cells leads to M-phase arrest and mitotic catastrophe. The primary mechanism involves the transcriptional activation of the MuvB-BMYB-FOXM1 complex, a master regulator of late cell cycle gene expression. MEIS2 directly binds to the promoter of FOXM1, a key transcription factor that drives the expression of numerous genes required for G2/M transition and mitosis, including Cyclin A2 (CCNA2), Cyclin B1 (CCNB1), and Polo-like kinase 1 (PLK1).

Caption: MEIS2 promotes M-phase by activating the MuvB-B-MYB-FOXM1 pathway.

MEIS1: A Regulator of Cell Cycle Arrest in Cardiomyocytes

In contrast to its role in cancer, MEIS1 has been shown to induce cell cycle arrest in postnatal cardiomyocytes. This function is critical for the transition from a proliferative to a terminally differentiated state in the heart. MEIS1 achieves this by directly binding to the promoter regions and activating the transcription of several cyclin-dependent kinase inhibitors (CDKIs), including p15 (CDKN2B), p16 (CDKN2A), and p21 (CDKN1A).[1][2] These inhibitors effectively block the activity of cyclin-CDK complexes, thereby halting cell cycle progression.

Caption: MEIS1 induces cardiomyocyte cell cycle arrest by upregulating CDKIs.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on MEIS protein involvement in M-phase and cell cycle regulation.

Table 1: Effects of MEIS1 Modulation on Cardiomyocyte Cell Cycle

| Experimental Condition | Parameter Measured | Result | Reference |

| Meis1 deletion in mouse cardiomyocytes | Mitotic cardiomyocytes (pH3+ TnnT2+) | >9-fold increase | [1] |

| Meis1 overexpression in neonatal mouse hearts | Mitotic cardiomyocytes | Decrease | [2] |

| Meis1 deletion in isolated cardiomyocytes | mRNA expression of p15, p16, p21 | Downregulation | [3] |

| Meis1 overexpression in cardiomyocytes | mRNA expression of p21 | Upregulation |

Table 2: Effects of MEIS2 Depletion in Neuroblastoma Cells

| Experimental Condition | Parameter Measured | Result | Reference |

| MEIS2 knockdown | M-phase cell population | Increase (arrest) | |

| MEIS2 knockdown | mRNA expression of FOXM1 target genes (e.g., CCNB1) | Downregulation | |

| MEIS2 knockdown | FOXM1 protein levels | Decrease |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MEIS proteins in M-phase progression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of MEIS2 in neuroblastoma cells.

Workflow Diagram: ChIP-seq

Caption: Workflow for identifying MEIS2 genomic binding sites using ChIP-seq.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture SK-N-BE(2)-C neuroblastoma cells to ~80% confluency.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and lyse them in a buffer containing protease inhibitors.

-

Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-MEIS2 antibody (e.g., Sigma-Aldrich, HPA003256) or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a commercial kit.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align reads to the human genome.

-

Perform peak calling to identify regions of MEIS2 enrichment.

-

Conduct motif analysis to identify the MEIS2 binding consensus sequence.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

To measure the expression of MEIS2 and its downstream targets in neuroblastoma cells following MEIS2 knockdown.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from control and MEIS2 knockdown neuroblastoma cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Primer Sequences (Human):

-

MEIS2-F: 5'-AAGCAGCGACTGGAGAAAGG-3'

-

MEIS2-R: 5'-TCTGGCTGACTTTGCTTTGC-3'

-

FOXM1-F: 5'-AATCCAGGAGATTGCCAAGC-3'

-

FOXM1-R: 5'-TGAAGCCCTTATCGTCCACCT-3'

-

CCNB1-F: 5'-GACCTGTGTCAGGCTTTCTCTG-3'

-

CCNB1-R: 5'-GGTATTTTGGTCTGACTGCTTGC-3'

-

GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH-R: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

-

Thermocycler Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

-

Immunofluorescence for Mitotic Spindle and Chromosome Analysis

To visualize M-phase arrest and mitotic defects upon MEIS2 depletion.

Protocol:

-

Cell Culture and Treatment:

-

Grow control and MEIS2 knockdown neuroblastoma cells on coverslips.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.3% Triton X-100 in PBS for 5 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 5% normal goat serum in PBS for 1 hour.

-

Incubate with primary antibodies overnight at 4°C:

-

Rabbit anti-phospho-Histone H3 (Ser10) (1:500 dilution) for mitotic cells.

-

Mouse anti-α-tubulin (1:1000 dilution) for mitotic spindle.

-

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain with DAPI to visualize DNA.

-

Mount the coverslips on slides with anti-fade mounting medium.

-

Image using a confocal or fluorescence microscope.

-

Co-immunoprecipitation (Co-IP)

To validate the interaction between MEIS2 and components of the MuvB-BMYB complex.

Workflow Diagram: Co-immunoprecipitation

Caption: Workflow for validating MEIS2 protein interactions using Co-IP.

Protocol:

-

Cell Lysis:

-

Lyse neuroblastoma cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an anti-MEIS2 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer to a PVDF membrane.

-

Probe the membrane with an anti-B-MYB antibody to detect the co-immunoprecipitated protein.

-

Dual-Luciferase Reporter Assay

To confirm the transcriptional activation of the FOXM1 promoter by MEIS2.

Protocol:

-

Plasmid Constructs:

-

Clone the human FOXM1 promoter region containing the putative MEIS2 binding site upstream of a firefly luciferase reporter gene in a vector like pGL3-Basic.

-

Use an expression vector for human MEIS2 (e.g., pcDNA3.1-MEIS2).

-

Use a Renilla luciferase vector as an internal control for transfection efficiency.

-

-

Cell Transfection:

-

Co-transfect HEK293T cells with the FOXM1-luciferase reporter, the MEIS2 expression vector (or an empty vector control), and the Renilla luciferase control vector.

-

-

Luciferase Assay:

-

After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in luciferase activity in the presence of MEIS2 compared to the empty vector control.

-

Cell Cycle Analysis by Flow Cytometry

To quantify the percentage of cells in different phases of the cell cycle following MEIS2 knockdown.

Protocol:

-

Cell Preparation:

-

Harvest control and MEIS2 knockdown neuroblastoma cells.

-

Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.

-

-

Data Analysis:

-

Gate on single cells to exclude doublets.

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Future Directions and Therapeutic Implications

The divergent roles of MEIS proteins in M-phase progression across different cell types underscore the importance of context in their function. In cancers such as neuroblastoma where MEIS2 drives proliferation, targeting the MEIS2-FOXM1 axis presents a promising therapeutic strategy. Conversely, leveraging the ability of MEIS1 to induce cell cycle arrest could be explored for regenerative medicine applications, such as promoting cardiomyocyte maturation.

Further research should focus on:

-

Identifying the full spectrum of MEIS protein targets and interacting partners during the M-phase in various cellular contexts.

-

Elucidating the post-translational modifications that regulate MEIS protein activity during mitosis.

-

Developing small molecule inhibitors that specifically disrupt the pro-proliferative functions of MEIS proteins in cancer.

By continuing to unravel the complex roles of MEIS proteins in M-phase progression, we can pave the way for novel therapeutic interventions for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for MEIS Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MEIS inhibitors, specifically MEISi-1 and MEISi-2, in cell culture experiments. The protocols outlined below are based on published research and are intended to be adapted for specific cell types and experimental goals.

Introduction

Myeloid Ecotropic Viral Integration Site (MEIS) proteins are a family of homeodomain transcription factors (MEIS1, MEIS2, and MEIS3) that play critical roles in normal development, stem cell function, and cancer. They act as cofactors for HOX proteins and are involved in regulating gene expression related to cell proliferation, differentiation, and survival. Dysregulation of MEIS protein expression is implicated in various cancers, including prostate cancer and leukemia, making them attractive therapeutic targets.

MEISi-1 and MEISi-2 are small molecule inhibitors designed to target the DNA-binding domain of MEIS proteins, thereby disrupting their transcriptional activity. These inhibitors have been shown to modulate hematopoietic stem cell (HSC) self-renewal and induce apoptosis in cancer cells.

Mechanism of Action

MEIS proteins typically bind to a consensus DNA sequence 'TGACAG' to regulate the transcription of their target genes. MEISi-1 and MEISi-2 are believed to function by interfering with the interaction between the MEIS homeodomain and its DNA target. This inhibition leads to the downregulation of MEIS target genes, which can, in turn, affect various cellular processes. For instance, in hematopoietic stem cells, MEIS inhibition has been shown to downregulate key genes like Hif-1α and Hif-2α. In cancer cells, inhibition of MEIS can lead to cell cycle arrest and apoptosis.

Signaling Pathways Involving MEIS

MEIS proteins are known to be involved in several critical signaling pathways:

-

Wnt Signaling: MEIS proteins have a complex relationship with the Wnt signaling pathway. In some contexts, MEIS1 acts upstream of or parallel to Wnt/β-catenin signaling to maintain progenitor cell populations.[1] MEIS1 knockdown has been shown to upregulate genes in the Wnt signaling pathway in esophageal squamous cell carcinoma.[2]

-

TGF-β Signaling: The TGF-β pathway is another key regulator of cell growth and differentiation that can be influenced by MEIS activity. Crosstalk between the TGF-β and Wnt signaling pathways has been observed, and both are crucial in embryonic development and tissue homeostasis.[3][4]

Quantitative Data Summary

The following table summarizes the reported effects of MEIS inhibitors in different cell lines. Researchers should note that optimal concentrations and effects may vary depending on the specific cell line and experimental conditions.

| Inhibitor | Cell Line(s) | Concentration Range | Assay | Observed Effect | Reference(s) |

| MEISi-1 | Murine Hematopoietic Stem Cells (Lin-) | 0.1, 1, 10 µM | Cell Proliferation / Expansion | Dose-dependent increase in hematopoietic cell count. | [5] |

| MEISi-1 | Murine Hematopoietic Stem Cells (Lin-) | 1 µM | Colony Forming Unit (CFU) Assay | Increased number of hematopoietic colonies. | |

| MEISi-1 | Human Hematopoietic Stem Cells (CD34+) | 0.1, 1, 10 µM | Ex vivo expansion | Induced self-renewal. | |